molecular formula C6H2ClN5 B12351002 {[({E})-2-amino-2-chloro-1-cyanovinyl]imino}malononitrile

{[({E})-2-amino-2-chloro-1-cyanovinyl]imino}malononitrile

Cat. No.: B12351002
M. Wt: 179.57 g/mol
InChI Key: QQNKADPBZPWGHU-AATRIKPKSA-N
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Description

{[({E})-2-amino-2-chloro-1-cyanovinyl]imino}malononitrile is a complex organic compound characterized by its unique structure, which includes amino, chloro, and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[({E})-2-amino-2-chloro-1-cyanovinyl]imino}malononitrile typically involves multi-step organic reactions. One common method includes the reaction of malononitrile with a suitable chlorinated amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pH of the reaction mixture are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

{[({E})-2-amino-2-chloro-1-cyanovinyl]imino}malononitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

{[({E})-2-amino-2-chloro-1-cyanovinyl]imino}malononitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is utilized in the production of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of {[({E})-2-amino-2-chloro-1-cyanovinyl]imino}malononitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    {[({E})-2-amino-2-bromo-1-cyanovinyl]imino}malononitrile: Similar structure but with a bromo group instead of a chloro group.

    {[({E})-2-amino-2-fluoro-1-cyanovinyl]imino}malononitrile: Contains a fluoro group, leading to different reactivity and properties.

    {[({E})-2-amino-2-iodo-1-cyanovinyl]imino}malononitrile: Iodo derivative with distinct chemical behavior.

Uniqueness

{[({E})-2-amino-2-chloro-1-cyanovinyl]imino}malononitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the chloro group, in particular, allows for versatile chemical modifications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C6H2ClN5

Molecular Weight

179.57 g/mol

IUPAC Name

2-[(Z)-2-amino-2-chloro-1-cyanoethenyl]iminopropanedinitrile

InChI

InChI=1S/C6H2ClN5/c7-6(11)5(3-10)12-4(1-8)2-9/h11H2/b6-5+

InChI Key

QQNKADPBZPWGHU-AATRIKPKSA-N

Isomeric SMILES

C(#N)C(=N/C(=C(/N)\Cl)/C#N)C#N

Canonical SMILES

C(#N)C(=NC(=C(N)Cl)C#N)C#N

Origin of Product

United States

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